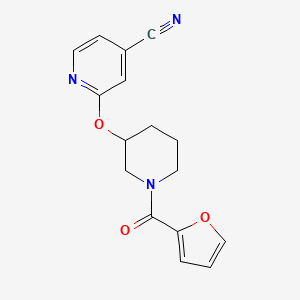

2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Descripción

Propiedades

IUPAC Name |

2-[1-(furan-2-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c17-10-12-5-6-18-15(9-12)22-13-3-1-7-19(11-13)16(20)14-4-2-8-21-14/h2,4-6,8-9,13H,1,3,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXMQXGYTKRKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(furan-2-carbonyl)piperidine. This intermediate is then subjected to nucleophilic substitution with isonicotinonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those similar to 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 μg/mL, indicating their effectiveness as potential antibacterial agents .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| Compound C | Pseudomonas aeruginosa | 64 |

Antiviral Applications

The ongoing search for effective antiviral agents has led researchers to investigate the antiviral properties of compounds related to isonicotinonitrile derivatives. These compounds have shown promise in inhibiting viral replication, particularly against RNA viruses such as SARS-CoV-2. The mechanism of action often involves interference with viral entry or replication processes, making them valuable candidates for further development .

Insecticidal Properties

In addition to their antimicrobial and antiviral activities, derivatives of isonicotinonitrile have been evaluated for insecticidal efficacy . Bioassays conducted on pests like the cowpea aphid (Aphis craccivora) revealed that certain synthesized pyridine derivatives exhibited high insecticidal activity, with LC50 values ranging from 0.05 to 0.39 ppm . This suggests that compounds similar to 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile could be developed into effective insecticides.

Table 2: Insecticidal Activity Against Cowpea Aphids

| Compound | Nymphs LC50 (ppm) | Adults LC50 (ppm) |

|---|---|---|

| Compound D | 0.05 | 0.93 |

| Compound E | 0.15 | 1.01 |

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted by Karunanidhi et al. isolated various pyridine derivatives and assessed their antimicrobial activity against a range of pathogens. The findings indicated that structural modifications significantly influenced the antimicrobial potency, suggesting a need for further exploration of related compounds like 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile .

- Antiviral Research : Research published in MDPI emphasized the urgent need for new antiviral agents amid the COVID-19 pandemic. Compounds similar to isonicotinonitriles were found to inhibit viral entry mechanisms effectively, highlighting their potential role in therapeutic applications against emerging viral threats .

- Insecticidal Efficacy : Laboratory bioassays demonstrated that synthesized pyridine derivatives displayed varying degrees of insecticidal activity against cowpea aphids, indicating their potential use in agricultural pest management strategies .

Mecanismo De Acción

The mechanism of action of 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites in enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile to analogs from the provided evidence, focusing on structural features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Key Observations

Piperidine/Piperazine Scaffolds :

- The target compound’s piperidine scaffold is shared with CP99994 and GR159897 , though substitutions differ significantly. Piperidine derivatives in often target neurokinin or tachykinin receptors , suggesting the target compound may interact with similar pathways.

- In contrast, 2-(1-Piperazinyl)pyridine () lacks complex substituents but shares a nitrogen-rich heterocycle, highlighting its utility as a ligand precursor .

This contrasts with CP99994’s methoxybenzylamino group, which prioritizes polar interactions . The isonicotinonitrile group adds a nitrile (-CN) and pyridine nitrogen, which may confer metabolic stability or metal-binding properties, as seen in kinase inhibitors .

Similar protocols may apply to the target compound given shared nitrogenous heterocycles.

Research Findings and Limitations

Limitations

- No direct evidence for the target compound’s synthesis, stability, or bioactivity was found. Comparisons rely on structural analogs.

- Safety and solubility data (e.g., water solubility of 2-(1-Piperazinyl)pyridine ) cannot be extrapolated confidently to the target due to divergent functional groups.

Actividad Biológica

2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is C23H25N5O4, with a molecular weight of approximately 435.484 g/mol. The compound features a piperidine ring linked to a furan-2-carbonyl moiety and an isonicotinonitrile group, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the isonicotinonitrile moiety exhibit antimicrobial properties. For instance, derivatives of isonicotinic acid have been shown to possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the furan ring in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds similar to 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile have been documented in several studies. In vitro assays have demonstrated that such compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of isonicotinonitrile derivatives. Compounds with structural similarities have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. In particular, derivatives targeting specific cancer pathways show promise in inhibiting tumor growth.

The biological activity of 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, providing therapeutic benefits.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of cancer cell proliferation.

Case Studies

Q & A

Q. What are the common synthetic routes for 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile?

The synthesis of this compound likely involves multi-step reactions. A plausible route includes:

- Step 1 : Functionalization of piperidin-3-ol with a furan-2-carbonyl group via acylation, using furan-2-carbonyl chloride or activated esters under basic conditions (e.g., DIPEA in DCM).

- Step 2 : Etherification of the resulting 1-(furan-2-carbonyl)piperidin-3-ol with a halogenated isonicotinonitrile derivative (e.g., 2-chloroisonicotinonitrile) using a base like NaH or K₂CO₃ in polar aprotic solvents (DMF or acetonitrile) .

- Step 3 : Purification via column chromatography or recrystallization, with structural confirmation by NMR and MS .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the furan carbonyl (δ ~7.6–7.8 ppm for furan protons), piperidine ring (δ ~3.0–4.0 ppm for oxy-piperidine protons), and isonicotinonitrile nitrile group (δ ~110–120 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- Infrared Spectroscopy (IR) : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650–1700 cm⁻¹ (furan carbonyl C=O) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Likely soluble in DMSO, DMF, or acetonitrile, with limited solubility in water due to the nitrile and furan-carbonyl groups. Similar pyridine-carbonitrile derivatives show logP values ~2.5–3.5, indicating moderate lipophilicity .

- Stability : Susceptible to hydrolysis under acidic/basic conditions (e.g., nitrile degradation). Store at –20°C in inert atmospheres to prevent oxidation of the furan ring .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding affinities to targets (e.g., kinases or GPCRs) by analyzing interactions between the furan carbonyl (hydrogen bond acceptor) and the target’s active site.

- QSAR Studies : Correlate substituent modifications (e.g., piperidine substitution patterns) with activity data to guide synthetic prioritization .

Q. What experimental strategies address contradictory bioactivity data in kinase inhibition assays?

Contradictions may arise from:

- Purity Variability : Ensure ≥95% purity (HPLC-UV/ELSD) to exclude impurities affecting results .

- Assay Conditions : Standardize kinase buffer composition (e.g., ATP concentration, pH) and use positive controls (e.g., staurosporine for kinase inhibition) .

- Off-Target Effects : Perform counter-screens against related kinases (e.g., EGFR, HER2) to assess selectivity .

Q. How can researchers design degradation studies to evaluate metabolic stability?

- In Vitro Hepatic Models : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Forced Degradation : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify labile sites (e.g., furan ring oxidation, nitrile hydrolysis) .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- Piperidine Substituents : Introduce electron-withdrawing groups (e.g., sulfonyl) to improve metabolic stability .

- Nitrile Replacement : Replace the nitrile with a bioisostere (e.g., tetrazole) to reduce toxicity while retaining hydrogen-bonding capacity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s binding mode?

Co-crystallize the compound with its target protein (e.g., CHK1 kinase) and collect diffraction data (resolution ≤2.0 Å). Analyze electron density maps to confirm interactions, such as the furan carbonyl’s role in binding catalytic lysine residues .

Methodological Challenges and Solutions

Q. What are the key considerations for scaling up synthesis without compromising yield?

- Continuous Flow Chemistry : Optimize step 2 (etherification) in a flow reactor to enhance mixing and heat transfer, reducing side reactions .

- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (if applicable) to improve atom economy .

Q. How should researchers handle discrepancies between computational predictions and experimental binding data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.